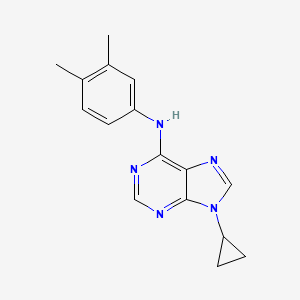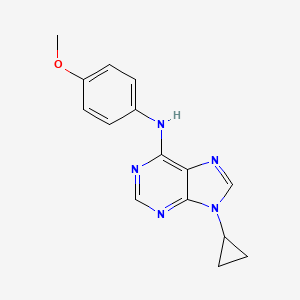
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as 9-CP-DMP, is a cyclic amine compound used in scientific research. It is an important molecule in organic synthesis, and has a wide range of applications in scientific research. 9-CP-DMP is an aromatic compound that is composed of a cyclopropyl group and a dimethylphenyl group. It is a versatile molecule that can be used in a variety of research applications, such as drug discovery, drug metabolism, and protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is an important molecule in drug discovery and drug metabolism. It has been used to study the structure-activity relationships of drugs, as well as to identify potential drug targets. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been used to study the interactions between proteins and small molecules, such as ligands. It has also been used to study the structure and binding affinity of proteins, as well as to develop new drugs.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to bind to proteins, which can alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with other molecules, such as enzymes, to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been shown to interact with enzymes and other molecules to catalyze chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is a versatile molecule that can be used in a variety of research applications. One of the main advantages of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is its ability to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with enzymes and other molecules to catalyze chemical reactions. However, one of the main limitations of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is that the mechanism of action is not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. First, further research is needed to better understand the mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Additionally, research is needed to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Furthermore, research is needed to develop new methods for synthesizing 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Finally, research is needed to identify new applications for 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, such as drug discovery and drug metabolism.
Synthesemethoden
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an alkyl halide. This method is used to produce a variety of cyclic amines, including 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Other methods used to synthesize 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine include the Stille reaction, the Ullmann reaction, and the Sharpless asymmetric dihydroxylation.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-12(7-11(10)2)20-15-14-16(18-8-17-15)21(9-19-14)13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNRAPDFMUKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)




![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
